Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate
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Overview
Description
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is a chemical compound with the molecular formula C11H23N3O2. It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group and a carbamimidoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with acetic acid. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine group to the acetic acid derivative . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modification of protein structures .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the carbamimidoyl group.
Acetic acid tert-butyl n-(1-carbamimidoyl-1-phenylethyl)carbamate: Similar but with a phenyl group instead of the dimethylpropyl group.
Uniqueness
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.C2H4O2/c1-10(2,3)7(8(12)13)14-9(15)16-11(4,5)6;1-2(3)4/h7H,1-6H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZCGCASIHOIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(C(=N)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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